molecular formula C20H10O2 B110913 Benzo[a]pyrene-7,10-dione CAS No. 71241-25-3

Benzo[a]pyrene-7,10-dione

Cat. No.: B110913
CAS No.: 71241-25-3
M. Wt: 282.3 g/mol
InChI Key: QBQYVPBQBAJGPL-UHFFFAOYSA-N
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Description

Benzo[a]pyrene-7,10-dione is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its role in the metabolic pathways of benzo[a]pyrene and its potential biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[a]pyrene-7,10-dione can be synthesized through the oxidation of benzo[a]pyrene. One common method involves the use of dihydrodiol dehydrogenase, which catalyzes the oxidation of benzo[a]pyrene-7,8-dihydrodiol to yield this compound . The reaction typically occurs in the presence of cofactors such as NADP+.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the synthesis methods used in laboratories can be scaled up for industrial purposes if needed.

Chemical Reactions Analysis

Types of Reactions: Benzo[a]pyrene-7,10-dione undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form various quinone derivatives.

    Reduction: It can be reduced to form hydroquinone derivatives.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of reactive sites on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzo[a]pyrene-7,10-dione has several scientific research applications:

Mechanism of Action

Benzo[a]pyrene-7,10-dione exerts its effects primarily through the formation of DNA adducts. It forms covalent bonds with DNA, leading to mutations and potentially initiating carcinogenesis . The compound generates reactive oxygen species, causing oxidative stress and DNA damage. The primary molecular targets include DNA and various enzymes involved in oxidative stress responses.

Comparison with Similar Compounds

  • Benzo[a]pyrene-7,8-dione
  • Benzo[a]pyrene-9,10-dione
  • Benzo[a]pyrene-4,5-dione

Comparison: Benzo[a]pyrene-7,10-dione is unique due to its specific position of the dione groups, which influences its reactivity and biological effects. Compared to other benzo[a]pyrene derivatives, it has distinct metabolic pathways and forms different DNA adducts, contributing to its unique role in chemical carcinogenesis .

Properties

IUPAC Name

benzo[a]pyrene-7,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O2/c21-16-8-9-17(22)20-14-7-6-12-3-1-2-11-4-5-13(10-15(16)20)19(14)18(11)12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQYVPBQBAJGPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(=O)C=CC5=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221417
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71241-25-3
Record name Benzo(a)pyrene-7,10-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071241253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)pyrene-7,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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